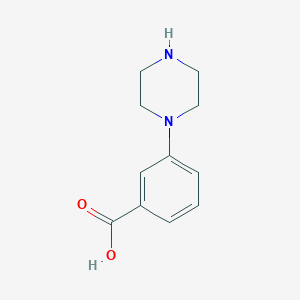

3-(Piperazin-1-YL)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperazin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDMVTUOLYXWCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375157 |

Source

|

| Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446831-28-3 |

Source

|

| Record name | 3-(1-Piperazinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446831-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Piperazin-1-YL)benzoic Acid (CAS: 446831-28-3)

A Keystone Intermediate for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

3-(Piperazin-1-YL)benzoic acid, bearing the CAS number 446831-28-3, has emerged as a pivotal structural motif in contemporary medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and critical applications, with a particular focus on its role as a precursor to sophisticated therapeutic agents. We will delve into the mechanistic underpinnings of drug candidates derived from this scaffold, offering detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile compound.

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The arylpiperazine scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a multitude of biological targets, particularly within the central nervous system (CNS).[1] this compound serves as a crucial building block, combining the potent pharmacophoric features of the arylpiperazine unit with a versatile carboxylic acid handle for further chemical elaboration. This unique combination allows for the systematic modification of derivative compounds to optimize pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target receptor affinity.[2] Consequently, this intermediate is instrumental in the development of novel therapeutics for a range of conditions, including neurological disorders and cancer.[2][3]

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 446831-28-3 | [4] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | White powder or solid | [2] |

| Purity | ≥ 95% (NMR) | [2] |

| IUPAC Name | This compound | [3] |

| InChI Key | GHDMVTUOLYXWCO-UHFFFAOYSA-N | [3] |

| SMILES | C1CN(CCN1)C2=CC=CC(=C2)C(=O)O | [3] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This process involves the displacement of a halogen from an activated aromatic ring by the nucleophilic secondary amine of piperazine.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of arylpiperazines.

Materials:

-

3-Fluorobenzoic acid

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-fluorobenzoic acid (1 equivalent), piperazine (3 equivalents), and potassium carbonate (2 equivalents) in DMSO.

-

Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture to a pH of approximately 6 with 1M HCl. This will protonate the carboxylic acid and may cause the product to precipitate.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Applications in Drug Development: A Focus on CNS Disorders

The this compound scaffold is a cornerstone in the development of drugs targeting the central nervous system, particularly those modulating serotonergic and dopaminergic pathways. A prime example of a drug class derived from this structural motif is the atypical antipsychotics, such as derivatives of aripiprazole.

Mechanism of Action: Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Modulation

Many atypical antipsychotics derived from arylpiperazine scaffolds exhibit a unique mechanism of action, acting as partial agonists at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and as antagonists at serotonin 5-HT₂ₐ receptors. This "dopamine-serotonin system stabilizer" profile is believed to be responsible for their efficacy in treating the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.

The signaling pathway diagram below illustrates this complex interplay:

Caption: Simplified signaling pathway of a dopamine D₂ receptor partial agonist.

Key Experimental Protocols

The following protocols are representative of the types of assays used to characterize the biological activity of compounds derived from this compound.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor, such as the dopamine D₂ or serotonin 5-HT₁ₐ receptor.

Materials:

-

Cell membranes expressing the receptor of interest

-

Radioligand (e.g., [³H]spiperone for D₂ receptors)

-

Test compound (derived from this compound)

-

Assay buffer

-

Non-specific binding inhibitor (e.g., haloperidol for D₂ receptors)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration, and the cell membranes. For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound and subsequently calculate the Ki (inhibitory constant).

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a compound of significant strategic value in the field of drug discovery and development. Its robust synthesis, versatile chemical nature, and the proven therapeutic potential of its derivatives make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols to facilitate its use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

-

J&K Scientific. (n.d.). 3-Piperazin-1-yl-benzoic acid. Retrieved from [Link]

-

Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.

- Google Patents. (n.d.). Process for preparation of 3 piperazinylbenzisothiazoles.

- Google Patents. (n.d.). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

- Google Patents. (n.d.). Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclo hexylmethanisoindol-1,3-dione and its intermediates.

-

MDPI. (2015). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

-

Chegg. (2022). Proton and carbon-13 NMR spectra of benzoic acid are. Retrieved from [Link]

Sources

3-(Piperazin-1-YL)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 3-(Piperazin-1-YL)benzoic Acid for Advanced Research and Development

Introduction

This compound is a versatile bifunctional molecule that has garnered significant attention in the fields of pharmaceutical sciences, materials science, and synthetic chemistry. Its structure, featuring a carboxylic acid group and a piperazine moiety, makes it an invaluable building block, or synthon, for the construction of more complex molecular architectures. The piperazine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability, while the benzoic acid handle provides a convenient point for chemical modification.[1] This unique combination has led to its use as a key intermediate in the development of novel therapeutics, particularly for neurological disorders and cancer.[1]

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the compound's core physicochemical properties, outlines a robust synthetic protocol, details methods for analytical characterization, and explores its diverse applications, grounding all information in established scientific principles and authoritative sources.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is typically supplied as a white to off-white solid, and its key identifiers and properties are summarized below.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][3] |

| Molecular Weight | 206.24 g/mol | [1][3][4] |

| CAS Number | 446831-28-3 | [1][3] |

| IUPAC Name | This compound | [5] |

| Common Synonyms | 3-(1-piperazinyl)benzoic acid, 1-(3-Carboxyphenyl)piperazine | [3][4] |

| Appearance | White to yellow powder/solid | [1][2] |

| Purity | Typically ≥95% | [1][2][3][4] |

| Storage Conditions | Recommended storage at 0-8 °C or ambient temperature | [1][2][3] |

Chemical Structure

The molecular structure is fundamental to the compound's reactivity and function.

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach involves the displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile—in this case, piperazine. The piperazine moiety is a widely used synthon in drug synthesis, and its introduction via methods like SNAᵣ is a staple in medicinal chemistry.[6]

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The reaction of 3-fluorobenzoic acid with an excess of piperazine provides a direct and efficient route to the target compound. The use of a fluoro-substituted starting material is advantageous as fluorine is an excellent leaving group for SNAᵣ reactions, particularly when activated by an electron-withdrawing group like a carboxylic acid.

Caption: Synthetic scheme for this compound.

Experimental Protocol

This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluorobenzoic acid (1.0 eq), piperazine (4.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: An excess of piperazine is used to favor the monosubstituted product and to act as a solvent or base. K₂CO₃ is a mild base that neutralizes the HF formed during the reaction, driving it to completion.

-

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent. The volume should be sufficient to create a stirrable slurry.

-

Causality: DMSO is a polar aprotic solvent that excels at solvating the reactants and accelerating SNAᵣ reactions.

-

-

Heating: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Elevated temperatures are required to overcome the activation energy of the C-F bond cleavage.

-

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

pH Adjustment: Acidify the aqueous solution to a pH of ~6 using 1M HCl. This protonates the excess piperazine, keeping it in the aqueous phase, and causes the product to precipitate.

-

Causality: The product is zwitterionic but has an isoelectric point that allows for precipitation at a specific pH, separating it from highly water-soluble piperazine hydrochloride.

-

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual salts and piperazine.

-

Purification: Dry the crude product under vacuum. For higher purity, recrystallize from an appropriate solvent system (e.g., ethanol/water).

-

Self-Validation: The purity of the final product must be confirmed by analytical methods as described in the next section. A sharp melting point and clean NMR/MS spectra validate the success of the purification.

-

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Caption: Workflow for analytical characterization.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, a requirement in pharmaceutical development.[7]

-

Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[7]

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[7]

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[7]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[7]

-

Thermal Degradation: Place a known amount of the solid compound in an oven at 70°C for 48 hours.[7]

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration.

-

HPLC Analysis: Analyze all stressed samples and a control sample (kept at room temperature in the dark) using a validated, stability-indicating HPLC method. The method must be capable of separating the parent compound from all degradation products.[7]

-

Self-Validation: A successful method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products under stress conditions, while the control remains unchanged.

-

Applications in Research and Development

The utility of this compound stems from its versatile structure, which is exploited across several scientific disciplines.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 446831-28-3 [sigmaaldrich.com]

- 3. This compound | 446831-28-3 [sigmaaldrich.com]

- 4. 446831-28-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

physical properties of 3-(Piperazin-1-YL)benzoic acid

An In-depth Technical Guide to the Physical Properties of 3-(Piperazin-1-YL)benzoic Acid

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organic molecule that serves as a critical structural motif and intermediate in medicinal chemistry and materials science.[1][2] Its unique architecture, combining a flexible piperazine ring with a rigid benzoic acid group, imparts a set of physical properties that are pivotal to its function and application. Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and the synthesis of novel polymers. This guide provides a comprehensive examination of the core physical characteristics of this compound, grounded in established analytical principles and methodologies. We will explore its structural, ionization, and solubility properties, offering both established data and the experimental rationale for their determination.

Core Physicochemical Identity

The foundational properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these parameters provide the first layer of understanding for any researcher. The molecule's identity is established by its unique combination of a carboxylic acid function on a benzene ring and a piperazine substituent at the meta-position.

| Property | Value | Source |

| CAS Number | 446831-28-3 | [3] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1][3] |

| Appearance | White powder or solid | [1] |

| Purity | Typically ≥97% | [3] |

| Synonyms | 3-(1-piperazinyl)benzoic acid |

Structural and Conformational Analysis

The spatial arrangement of atoms in this compound is fundamental to its physical properties and its ability to interact with biological targets.

Molecular Structure

The molecule consists of a benzoic acid core where the piperazine ring is attached to the 3-position of the benzene ring. This substitution pattern influences the electronic environment of the carboxylic acid and the basicity of the piperazine nitrogens.

Conformational State of the Piperazine Ring

Intermolecular Interactions

The presence of both a hydrogen bond donor (carboxylic acid -OH, piperazine N-H) and multiple hydrogen bond acceptors (carboxylic acid C=O, both nitrogens) dictates strong intermolecular forces. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers.[4] This dimerization, coupled with potential hydrogen bonding involving the piperazine ring, is expected to contribute to a relatively high melting point and influence crystal packing.

Ionization Behavior and pH-Dependent Solubility

As an amphoteric substance, this compound possesses both an acidic group (carboxylic acid) and a basic group (the secondary amine of the piperazine ring). Its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the environment. This is a critical consideration in drug development for absorption, distribution, metabolism, and excretion (ADME) profiling.

-

pKa¹ (Carboxylic Acid): The pKa of the carboxylic acid group is predicted to be approximately 4.5. This is based on the known pKa of benzoic acid (~4.2) and predictions for similar structures.[5] Below this pH, the group is predominantly protonated (-COOH).

-

pKa² (Piperazine Amine): The pKa of the secondary amine in the piperazine ring is expected to be around 8-9, typical for cyclic secondary amines. Above this pH, the group is predominantly in its neutral, deprotonated state (-NH-).

This dual nature leads to three distinct ionization states:

Caption: Ionization states of this compound vs. pH.

At low pH, both groups are protonated, resulting in a net positive charge. At high pH, both groups are deprotonated, resulting in a net negative charge. Between the two pKa values, the molecule exists predominantly as a zwitterion (net charge of zero), which typically corresponds to the point of minimum aqueous solubility.

Experimental Methodologies for Physical Characterization

To ensure scientific integrity, physical properties must be determined using validated, reproducible methods. The following protocols represent standard, authoritative approaches in the field.

General Workflow for Characterization

A logical sequence of steps is essential for the robust characterization of a newly synthesized or sourced chemical entity. This workflow ensures that property measurements are performed on material of known purity and identity.

Caption: Standard workflow for physicochemical characterization.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting range (typically < 2 °C). Impurities disrupt the crystal lattice, lowering and broadening the melting range. This protocol follows standard pharmacopeial methods.[6]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed into a calibrated digital melting point apparatus (e.g., Büchi B-545 or similar).

-

Heating Profile: The sample is heated rapidly to approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.

-

Validation: The procedure is repeated two more times, and the average of the three measurements is reported.

Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: This method is the gold standard for determining equilibrium solubility. It ensures that the solution is fully saturated with the compound at a specific temperature and pH, providing a true measure of its intrinsic solubility under those conditions.

Methodology:

-

System Preparation: An excess amount of this compound is added to a series of vials containing buffered aqueous solutions of known pH (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end confirms that a saturated solution has been achieved.

-

Sample Processing: After equilibration, the samples are allowed to stand. The supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The solubility is reported in units such as mg/mL or µM at each specific pH and temperature.

Conclusion

The are a direct consequence of its molecular structure—a union of an acidic aromatic core and a basic aliphatic heterocycle. Its solid-state characteristics are governed by strong intermolecular hydrogen bonding, while its behavior in solution is dominated by its pH-dependent ionization. For the researchers, scientists, and drug development professionals who work with this molecule, a thorough understanding of these properties is not optional; it is the foundation upon which successful innovation is built. The experimental protocols detailed herein provide a validated framework for confirming these critical parameters, ensuring data integrity and facilitating the translation of this versatile chemical building block into advanced applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18801880, 3-(Piperazine-1-sulfonyl)benzoic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44828726, 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1180477, 4-(Piperazin-1-yl)benzoic acid. PubChem. [Link]

-

Fun, H. K., Ooi, C. W., & Kia, R. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 878–881. [Link]

-

J&K Scientific. (n.d.). 3-Piperazin-1-yl-benzoic acid. Retrieved from J&K Scientific. [Link]

-

Ladkat, P. D., et al. (2022). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. ResearchGate. [Link]

-

CAS. (n.d.). Alizapride. CAS Common Chemistry. [Link]

-

Suliman, A. S., et al. (2022). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 7(5), 11-15. [Link]

-

Rullo, M., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 446831-28-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-[4-(tertbutoxycarbonyl)piperazin-1-yl]benzoic acid | 193818-13-2 [m.chemicalbook.com]

- 6. chemrj.org [chemrj.org]

An In-depth Technical Guide to the Solubility of 3-(Piperazin-1-YL)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Piperazin-1-YL)benzoic acid, a key building block in contemporary pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's physicochemical properties, the theoretical and practical aspects of its solubility, and standardized methodologies for its determination. While experimental quantitative solubility data for this specific molecule is not widely published, this guide synthesizes available qualitative information and provides a framework for its empirical determination and prediction based on the known properties of its constituent moieties: piperazine and benzoic acid.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (Figure 1) is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its molecular structure, which combines the rigidity of a benzoic acid group with the flexible and basic nature of a piperazine ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1] This compound serves as a crucial intermediate in the development of drugs targeting a range of conditions, including neurological disorders and cancer.[1]

The therapeutic efficacy and bioavailability of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility. Poor aqueous solubility can lead to low absorption and erratic bioavailability, thereby hindering the development of promising drug candidates. Conversely, understanding and optimizing the solubility of a compound like this compound in various solvent systems is paramount for successful formulation development, ensuring consistent drug delivery and therapeutic effect. This guide aims to provide the foundational knowledge and practical tools necessary for researchers to navigate the challenges associated with the solubility of this important molecule.

Figure 1: Chemical Structure of this compound

Sources

3-(Piperazin-1-YL)benzoic acid and its derivatives

An In-Depth Technical Guide to 3-(Piperazin-1-YL)benzoic Acid and its Derivatives: A Versatile Scaffold for CNS Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The this compound core represents one such versatile scaffold. Its structure marries a piperazine ring, a ubiquitous motif in centrally active pharmaceuticals, with a benzoic acid moiety, providing a rich platform for chemical modification.[1] The piperazine group often improves aqueous solubility and can be tailored to interact with specific receptor subpockets, while the benzoic acid provides a convenient handle for extending the molecule to explore further binding interactions or to modulate pharmacokinetic properties.[2]

This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the this compound scaffold. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, provide detailed, field-tested protocols for synthesis and analysis, and contextualize the scaffold's application through a case study focused on the development of Kappa-Opioid Receptor (KOR) agonists. As a Senior Application Scientist, my aim is to offer a practical and scientifically rigorous resource that empowers researchers to effectively utilize this promising chemical starting point.

Chapter 1: Physicochemical Properties and Analytical Characterization

A thorough understanding of the core scaffold's properties is the foundation upon which all subsequent development is built. Inconsistent or poorly characterized starting material is a common source of irreproducible results in downstream biological assays. Therefore, a robust and validated analytical workflow is not merely a formality but a critical component of a self-validating research program.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 446831-28-3 | Chem-Impex |

| Molecular Formula | C₁₁H₁₄N₂O₂ | Chem-Impex |

| Molecular Weight | 206.24 g/mol | Chem-Impex |

| Appearance | White to off-white solid | Chem-Impex |

| Purity (Typical) | ≥95% (NMR), ≥98% (HPLC) | Chem-Impex, Sigma-Aldrich |

Protocol 1: Analytical Characterization by High-Performance Liquid Chromatography (HPLC)

Justification: Reversed-phase HPLC is the gold standard for assessing the purity of aromatic acids.[3] The method described below utilizes a C18 stationary phase, which effectively retains the molecule, and a gradient elution to ensure the separation of the main compound from potential impurities, such as starting materials or side-products. The mobile phase pH is kept acidic to ensure the carboxylic acid is in its neutral, protonated form, which leads to better retention and peak shape.[4]

Workflow for HPLC Analysis

Caption: HPLC workflow for purity assessment.

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

-

HPLC Instrument Conditions:

-

Column: Agilent Poroshell 120 SB-C18, 4.6 x 150 mm, 5 µm (or equivalent).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: Diode Array Detector (DAD), monitoring at 254 nm.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-12 min: 5% to 95% B

-

12-14 min: 95% B

-

14-15 min: 95% to 5% B

-

15-18 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Justification: NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. The 1H NMR spectrum provides information on the number and connectivity of protons, while the 13C NMR spectrum confirms the carbon framework. The choice of DMSO-d₆ as a solvent is advantageous as it readily dissolves both the acidic and basic moieties of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Expected Chemical Shifts (δ, ppm):

-

¹H NMR (DMSO-d₆):

-

~12.8 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.0-7.5 ppm (multiplets, 4H): Aromatic protons of the 1,3-disubstituted benzene ring. The pattern will be characteristic, helping to confirm the substitution pattern.[5]

-

~3.1-3.3 ppm (multiplet, 4H): Piperazine protons adjacent to the benzene ring (-N-CH₂-).

-

~2.8-3.0 ppm (multiplet, 4H): Piperazine protons adjacent to the secondary amine (-NH-CH₂-).

-

A broad signal for the piperazine N-H proton may also be observed, which can exchange with residual water in the solvent.

-

-

¹³C NMR (DMSO-d₆):

-

~167 ppm: Carboxylic acid carbon (-COOH).

-

~151 ppm: Aromatic carbon attached to the piperazine nitrogen (C-N).

-

~115-130 ppm: Remaining aromatic carbons.

-

~48 ppm: Piperazine carbons attached to the benzene ring.

-

~45 ppm: Piperazine carbons adjacent to the secondary amine.

-

-

Chapter 2: Synthesis of the Core Scaffold and Key Derivatives

The synthetic strategy for accessing the this compound core and its derivatives must be robust, scalable, and tolerant of diverse functional groups. The Buchwald-Hartwig amination is often the method of choice for forming aryl C-N bonds due to its high functional group tolerance and generally high yields compared to older methods like nucleophilic aromatic substitution.[4][6]

Synthesis of the this compound Core

Workflow for Buchwald-Hartwig Synthesis

Caption: General workflow for the synthesis of the core scaffold.

Protocol 3: Palladium-Catalyzed Synthesis via Buchwald-Hartwig Amination

Justification: This two-step protocol first couples 3-bromobenzoic acid with N-Boc-piperazine. The use of a Boc-protecting group is crucial to prevent undesired side reactions, such as double arylation on both piperazine nitrogens. The subsequent deprotection under acidic conditions is typically clean and high-yielding. A sterically hindered phosphine ligand is selected to facilitate the reductive elimination step, which is often rate-limiting for hindered substrates.[7]

Methodology:

Step 1: Synthesis of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzoic acid (1.0 equiv), N-Boc-piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand like RuPhos (0.05 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous toluene via syringe (to a concentration of ~0.2 M with respect to the aryl bromide).

-

Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~3-4 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Boc Deprotection

-

Deprotection: Dissolve the purified Boc-protected intermediate in a solution of 4 M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Reaction: Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

-

Isolation: Concentrate the solvent under reduced pressure. If using HCl, the hydrochloride salt may precipitate and can be collected by filtration. If using TFA, the resulting oil can be triturated with diethyl ether to induce precipitation. The product can be used as the salt or neutralized with a base like NaHCO₃ to obtain the free base.

Derivatization Strategies

The true power of the this compound scaffold lies in its two distinct points for diversification.

Strategy A: Amide Bond Formation at the Carboxylic Acid

Converting the carboxylic acid to an amide is a fundamental strategy in medicinal chemistry to explore hydrogen bonding interactions and modulate physicochemical properties. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a classic and reliable method for forming amides with minimal racemization.[8]

Workflow for Amide Coupling

Caption: General workflow for EDC/HOBt mediated amide synthesis.

Protocol 4: EDC/HOBt-Mediated Amide Coupling

Justification: This protocol uses the Boc-protected core to avoid complications with the free secondary amine of the piperazine ring. The reaction proceeds through an active HOBt ester intermediate, which is then displaced by the desired amine.[9] Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize any acid salts and facilitate the reaction.

Methodology:

-

Reaction Setup: To a solution of 3-(4-Boc-piperazin-1-yl)benzoic acid (1.0 equiv) in DMF or DCM (~0.2 M), add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir the mixture at 0 °C for 20 minutes to pre-activate the acid.

-

Amine Addition: Add the desired primary or secondary amine (1.1 equiv) followed by DIEA (2.5 equiv).

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The Boc group can then be removed as described in Protocol 3.

Chapter 3: Application in CNS Drug Discovery: Kappa-Opioid Receptor Agonists

To illustrate the utility of the this compound scaffold, we will consider its application in the design of agonists for the Kappa-Opioid Receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) that mediates analgesia, making it an attractive target for non-addictive pain therapeutics.[10] However, KOR activation can also lead to undesirable side effects like dysphoria and sedation, which are thought to be mediated by the β-arrestin signaling pathway.[10] Therefore, a key goal in modern KOR drug discovery is to develop G-protein biased agonists.[11]

The well-known selective KOR agonist U-50,488 features a dichlorophenylacetamide moiety linked to a basic amine.[12][13] By viewing this compound as a building block, one can envision derivatives where diverse amides are appended to the benzoic acid, mimicking the pharmacophore of U-50,488 while allowing for fine-tuning of properties to achieve G-protein bias.

KOR Signaling Pathways

Caption: KOR signaling can diverge into therapeutic (G-protein) and adverse (β-arrestin) pathways.

Structure-Activity Relationship (SAR) Insights

SAR studies of KOR agonists have revealed key structural requirements. For U-50,488 and related analogs, the dichlorophenyl group is critical for high affinity.[14] The distance and geometry between the aromatic ring and the basic nitrogen are also crucial. By synthesizing a library of amides from this compound, one can systematically probe these relationships. For instance, varying the aryl group of the amine used in Protocol 4 allows for exploration of the "message" part of the pharmacophore, while the piperazinyl-benzoic acid core serves as the "address."[15]

Table 2: Biological Activity of Representative KOR Agonists

| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC₅₀, nM) | Selectivity (μ/κ) | Reference |

| U-50,488 | 0.2 - 2.2 | 9.3 | >1500 | [11][16] |

| U-69,593 | ~10-18 | ~3-8 | High | [17][18] |

| Spiradoline | 8.6 (guinea pig) | - | High | [19] |

| HS665 | 0.49 | 3.6 | High | [11] |

Note: This table provides reference data for known KOR agonists to serve as benchmarks for newly synthesized derivatives.

Chapter 4: In Vitro Biological Evaluation

A hierarchical assay cascade is essential for efficiently evaluating newly synthesized compounds. This process begins with a primary binding assay to determine affinity for the target, followed by a functional assay to measure efficacy and potency.

Assay Cascade for KOR Ligand Evaluation

Caption: A typical in vitro assay cascade for characterizing KOR agonists.

Protocol 5: KOR Radioligand Binding Assay

Justification: This competitive binding assay is a robust method to quantify the affinity (Ki) of a test compound for the KOR.[19] It measures the ability of a non-labeled test compound to displace a known high-affinity radioligand ([³H]U-69,593) from the receptor. The use of cell membranes from a stable cell line (e.g., CHO-hKOR) ensures a consistent and reproducible source of the receptor.[20]

Methodology:

-

Materials:

-

CHO-hKOR cell membranes.

-

Radioligand: [³H]U-69,593 (Specific Activity: 40-60 Ci/mmol).

-

Unlabeled Ligand (for non-specific binding): U-69,593 (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well plates, glass fiber filters, scintillation fluid.

-

-

Assay Procedure:

-

In each well of a 96-well plate, combine:

-

CHO-hKOR membranes (15-20 µg protein).

-

[³H]U-69,593 (at a final concentration near its Kd, e.g., 0.5 nM).

-

Varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

-

Assay buffer to a final volume of 1 mL.

-

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add 10 µM unlabeled U-69,593.

-

-

Incubation: Incubate the plates at 25 °C for 60-90 minutes.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each test compound concentration. Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 6: KOR [³⁵S]GTPγS Functional Assay

Justification: This assay measures the functional consequence of receptor binding—the activation of G-proteins. Agonist binding to the KOR promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[3] The amount of incorporated radioactivity is directly proportional to the degree of G-protein activation, allowing for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).

Methodology:

-

Materials:

-

CHO-hKOR cell membranes.

-

[³⁵S]GTPγS (Specific Activity: >1000 Ci/mmol).

-

GDP (Guanosine Diphosphate).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

-

Assay Procedure:

-

In each well of a 96-well plate, combine:

-

CHO-hKOR membranes (10-15 µg protein).

-

GDP (10 µM final concentration).

-

Varying concentrations of the test compound.

-

Assay buffer.

-

-

Pre-incubate for 15 minutes at 30 °C.

-

-

Initiate Reaction: Add [³⁵S]GTPγS (0.05 nM final concentration) to each well to start the reaction.

-

Incubation: Incubate the plates at 30 °C for 60 minutes.

-

Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Counting: Measure the filter-bound radioactivity by scintillation counting.

-

Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation, often expressed as a percentage of a standard full agonist like U-69,593).

Conclusion

The this compound scaffold is a powerful and versatile starting point for medicinal chemistry campaigns, particularly in the challenging arena of CNS drug discovery. Its synthetic tractability, enabled by modern cross-coupling and amidation chemistries, allows for the rapid generation of diverse compound libraries. As demonstrated through the KOR agonist case study, derivatives of this core can be rationally designed to interact with complex biological targets. By integrating robust synthetic strategies with a rigorous cascade of analytical and biological assays, researchers can effectively leverage this scaffold to develop novel therapeutics. The detailed protocols and strategic insights provided in this guide serve as a comprehensive resource to facilitate these efforts and accelerate the journey from chemical concept to clinical candidate.

References

-

Zhou, L., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. [Link]

-

Brito, A. F., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

Fransson, R., & Hallberg, M. (2021). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in Molecular Biology. [Link]

-

Wikipedia. (n.d.). U-50488. [Link]

-

Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [Link]

-

Calo, G., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology. [Link]

-

Glaudin, A. (2021). Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics. University of North Carolina at Chapel Hill. [Link]

-

Kawai, K., et al. (2008). Design, synthesis, and structure-activity relationship of novel opioid kappa-agonists. Bioorganic & Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

White, K. L., et al. (2020). Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2014). Kappa opioid analgesics: Synthesis and structure-activity relationships of substituted piperidines. [Link]

-

Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Kandepi, V., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

-

Djuric, S. W., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. [Link]

-

ResearchGate. (2020). (PDF) Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects. [Link]

-

Spasov, A.A., et al. (2018). PHARMACOKINETIC PROPERTIES OF A NEW KAPPA-OPIOID ANALGESIC RU-1205 COMPOUND AT A SINGLE PERORAL ADMINISTRATION. Pharmacy & Pharmacology. [Link]

-

Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). U50488 [Ligand Id: 1652] activity data. [Link]

-

Von Voigtlander, P. F., & Lewis, R. A. (1982). U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists. Progress in Neuro-Psychopharmacology & Biological Psychiatry. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

-

Aapptec. (n.d.). Coupling Reagents. [Link]

-

Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. [Link]

-

Grunwald, C., et al. (2014). Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines. Bioorganic & Medicinal Chemistry. [Link]

-

Khan, M. I. H., et al. (2021). A Systematic Review on the Kappa Opioid Receptor and Its Ligands: New Directions for the Treatment of Pain, Anxiety, Depression, and Drug Abuse. ChemRxiv. [Link]

-

Kaski, S. W., et al. (2019). Therapeutic Potential of Kappa Opioid Agonists. Pharmaceuticals. [Link]

Sources

- 1. Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Assay in Summary_ki [bdb99.ucsd.edu]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Undergraduate Honors Thesis | Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics | ID: 0k225k86m | Carolina Digital Repository [cdr.lib.unc.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 12. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combination of cyclohexane and piperazine based κ-opioid receptor agonists: Synthesis and pharmacological evaluation of trans,trans-configured perhydroquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and structure-activity relationship of novel opioid kappa-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Versatility of the 3-(Piperazin-1-yl)benzoic Acid Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The "Privileged" Nature of the 3-(Piperazin-1-yl)benzoic Acid Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of successful therapeutic agents. The this compound scaffold is a prime example of such a "privileged structure."[1][2] Its inherent physicochemical properties, including aqueous solubility and the synthetic tractability of the piperazine and benzoic acid moieties, render it an invaluable starting point for the development of novel drugs.[3][4] This guide delves into the diverse biological activities unlocked by leveraging this versatile core, providing a technical overview of its application in the synthesis of potent and selective modulators of various biological targets. We will explore its role in the development of anticancer agents, central nervous system (CNS) therapeutics, and other pharmacologically active compounds, complete with insights into structure-activity relationships (SAR), detailed experimental protocols, and forward-looking perspectives on scaffold optimization.

I. A Versatile Scaffold for Anticancer Drug Development

The this compound framework has proven to be a fertile ground for the discovery of novel anticancer agents, primarily through its incorporation into kinase inhibitors and tubulin polymerization inhibitors.[3]

A. Kinase Inhibition: Targeting the Engines of Cell Proliferation

The piperazine ring of the scaffold often serves as a key pharmacophoric element for interaction with the hinge region of various kinases, while the benzoic acid portion provides a vector for synthetic elaboration to achieve selectivity and potency.

A notable example is the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[5] Dysregulation of CDK2 is a hallmark of many cancers, making it a compelling therapeutic target. Researchers have successfully synthesized potent CDK2 inhibitors by coupling the 3-(piperazinylmethyl)benzofuran scaffold (a close derivative of our core topic) with various aromatic semicarbazides, thiosemicarbazides, or acylhydrazones.[5]

Representative Synthesis of a CDK2 Inhibitor Precursor:

The synthesis of these complex molecules often begins with the functionalization of the this compound core. The following diagram illustrates a generalized synthetic workflow.

Caption: Generalized synthetic workflow for CDK2 inhibitors.

Quantitative Analysis of CDK2 Inhibition:

The efficacy of these synthesized compounds is typically evaluated through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Compound ID (Reference) | Modifications to the Scaffold | CDK2 IC50 (nM) |

| 9h [5] | Benzofuran linked, thiosemicarbazide tail | 40.91 |

| 11d [5] | Benzofuran linked, semicarbazide tail | 41.70 |

| 11e [5] | Benzofuran linked, semicarbazide tail | 46.88 |

| 13c [5] | Benzofuran linked, acylhydrazone tail | 52.63 |

| Staurosporine (Control) [5] | Non-selective kinase inhibitor | 56.76 |

These results demonstrate that derivatives of the this compound scaffold can achieve potent and specific inhibition of CDK2, with several compounds surpassing the potency of the well-known kinase inhibitor, staurosporine.[5]

B. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is another critical target in cancer therapy. The this compound scaffold has been incorporated into novel arylamide derivatives that act as potent tubulin polymerization inhibitors.[6]

One study reported a series of arylamide derivatives containing a piperazine moiety that exhibited low nanomolar IC50 values against a panel of human cancer cell lines. The lead compound, 16f (MY-1121) , was particularly effective against liver cancer cells.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The ability of a compound to inhibit tubulin polymerization can be assessed using a fluorescence-based assay.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Guanosine-5'-triphosphate (GTP)

-

Piperazine-1,4-bis(2-ethanesulfonic acid) (PIPES) buffer

-

Fluorescent reporter dye for tubulin polymerization (e.g., DAPI)

-

Test compounds dissolved in DMSO

-

Microplate fluorometer

Procedure:

-

Prepare a reaction mixture containing PIPES buffer, GTP, and the fluorescent reporter dye.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Initiate the polymerization by adding purified tubulin to the reaction mixture.

-

Monitor the increase in fluorescence over time at 37°C using a microplate fluorometer. The fluorescence intensity is proportional to the extent of tubulin polymerization.

-

Calculate the percentage of inhibition at each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

II. Applications in Central Nervous System (CNS) Drug Discovery

The piperazine moiety is a well-established pharmacophore in many CNS-active drugs.[7] Consequently, derivatives of this compound have been explored for various CNS applications, including the development of potential antipsychotic agents.

Research into (1,2-benzisothiazol-3-yl)piperazine derivatives, which can be synthesized from precursors related to our core scaffold, has led to the identification of compounds with potent affinity for dopamine and serotonin receptors.[8] This dual activity is a hallmark of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects.

III. Broader Pharmacological Activities and Future Directions

The versatility of the this compound scaffold extends beyond oncology and neuroscience. Derivatives have been investigated for a range of other biological activities, including:

-

Tyrosinase Inhibition: Amide derivatives of benzoic and cinnamic acids with piperazine have been synthesized and evaluated as tyrosinase inhibitors, with potential applications in treating hyperpigmentation disorders.[4][9][10]

-

Anti-inflammatory and Anticancer Activity: Piperazine-substituted 3,5-diarylisoxazolines have demonstrated both anti-inflammatory and anticancer properties.[11]

IV. Strategic Scaffold Modification: The Role of Bioisosteric Replacement

For drug development professionals, optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound is paramount. A key strategy in this endeavor is bioisosteric replacement. The carboxylic acid moiety of the this compound scaffold, while often crucial for target interaction, can sometimes lead to poor membrane permeability or metabolic instability.[12]

Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while preserving or even enhancing biological activity.

Common Bioisosteres for Carboxylic Acids:

Caption: Common bioisosteric replacements for the carboxylic acid group.

The choice of a bioisostere is context-dependent and requires careful consideration of factors such as pKa, lipophilicity, and the specific interactions with the biological target.[13][14][15] For instance, tetrazoles are frequently used as carboxylic acid mimics due to their similar pKa and ability to participate in hydrogen bonding.[13]

Conclusion

The this compound scaffold represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its synthetic accessibility and favorable physicochemical properties have enabled the development of a wide array of biologically active compounds targeting diverse therapeutic areas. From potent kinase inhibitors for cancer therapy to novel agents for CNS disorders, the adaptability of this core structure is evident. Future research will undoubtedly continue to unlock new therapeutic opportunities by further exploring the chemical space around this privileged scaffold, employing innovative synthetic strategies and rational drug design principles such as bioisosteric replacement.

References

-

Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

-

Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

-

ResearchGate. (2023). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. [Link]

-

Cadeddu, A., et al. (2015). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

-

Shaik, A. B., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules. [Link]

-

Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

-

Gao, H., et al. (2019). Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. Current Organic Synthesis. [Link]

-

ResearchGate. (n.d.). Overview of recent investigated carboxylic acid bioisosteres. Retrieved from [Link]

-

Alam, M. M., & Imran, M. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Piperazine scaffold in drugs – structural and pharmaceutical points of view. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Retrieved from [Link]

-

Zhang, D., et al. (2021). Discovery of a Candidate Containing an (S)-3,3-Difluoro-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1 H-inden Scaffold as a Highly Potent Pan-Inhibitor of the BCR-ABL Kinase Including the T315I-Resistant Mutant for the Treatment of Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

-

National Institutes of Health. (n.d.). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]

-

Perin, N., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules. [Link]

-

Liu, Y., et al. (2021). Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis. European Journal of Medicinal Chemistry. [Link]

-

J&K Scientific. (n.d.). 3-Piperazin-1-yl-benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

-

Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

-

RSC Publishing. (n.d.). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative benzothiazepine derivatives either in clinical use or currently undergoing clinical trials. Retrieved from [Link]

-

de Oliveira, R. S., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

-

MDPI. (n.d.). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Retrieved from [Link]

-

Arthur, D. E., et al. (2020). In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Informatics in Medicine Unlocked. [Link]

-

National Institutes of Health. (n.d.). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Retrieved from [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. researchgate.net [researchgate.net]

- 15. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-(Piperazin-1-yl)benzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, certain chemical motifs consistently emerge as cornerstones of successful therapeutic agents. The 3-(piperazin-1-yl)benzoic acid scaffold is a prime example of such a "privileged" structure. Its unique combination of a rigid aromatic ring, a flexible piperazine linker, and an acidic benzoic acid handle provides a versatile platform for designing molecules with desirable pharmacokinetic and pharmacodynamic properties. This technical guide offers an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of targeted therapies for cancer and its potential in neurological disorders. We will delve into the synthesis, structure-activity relationships, and clinical significance of compounds derived from this remarkable building block, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its potential in their own endeavors.

The Strategic Importance of the this compound Moiety

The this compound core possesses a unique set of physicochemical properties that make it highly attractive for medicinal chemistry applications.[1]

-

The Piperazine Ring: This six-membered heterocycle is a common feature in many approved drugs. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The two nitrogen atoms can be functionalized to modulate basicity, polarity, and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.

-

The Benzoic Acid Group: The carboxylic acid moiety provides a key interaction point, often forming salt bridges or hydrogen bonds with amino acid residues in the target protein's active site. It also enhances aqueous solubility, a crucial factor for oral bioavailability.

-

The Phenyl Linker: The aromatic ring provides a rigid scaffold that can be further substituted to fine-tune the molecule's properties. The meta-substitution pattern of the piperazine and carboxylic acid groups is a recurring theme in many successful drug candidates, suggesting an optimal geometric arrangement for interacting with specific protein targets.

A Cornerstone in Kinase Inhibition: The Case of Bruton's Tyrosine Kinase (BTK) Inhibitors

Perhaps the most prominent application of the this compound scaffold is in the development of inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2][3][4][5][6] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.

The B-Cell Receptor Signaling Pathway

The BCR pathway is a complex cascade of signaling events initiated by the binding of an antigen to the B-cell receptor. This triggers a series of phosphorylation events, with BTK playing a pivotal role in relaying the signal downstream, ultimately leading to B-cell proliferation, differentiation, and survival. In many B-cell cancers, this pathway is constitutively active, driving uncontrolled cell growth.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzoic acid (1 equivalent) and a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Addition of Reagent: Add an excess of piperazine (e.g., 5-10 equivalents) to the reaction mixture. The large excess of piperazine serves as both the nucleophile and the base to neutralize the hydrofluoric acid formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6. This will protonate the desired product and any unreacted piperazine.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

General Procedure for Amide Coupling

The carboxylic acid of this compound can be readily coupled with various amines to generate a library of amide derivatives for SAR studies.

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Addition of Amine: Add the desired amine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-